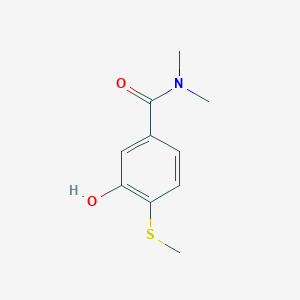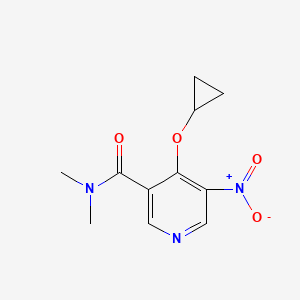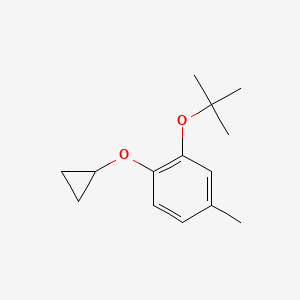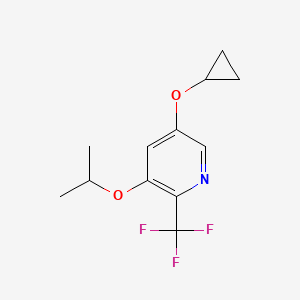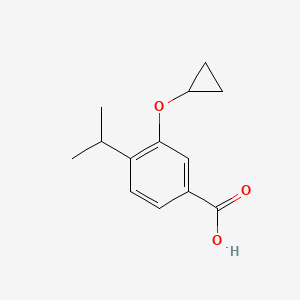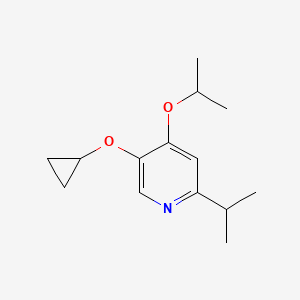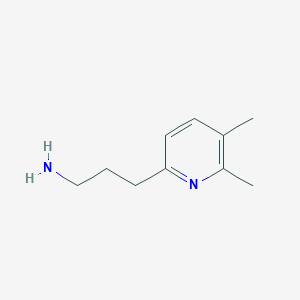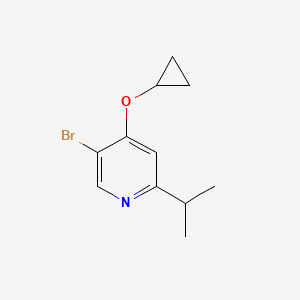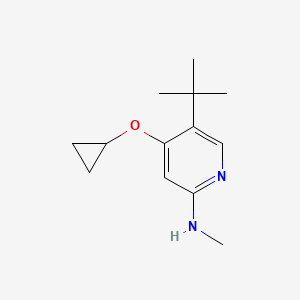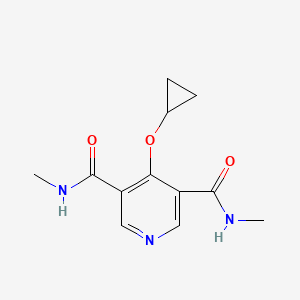
4-Cyclopropoxy-N3,N5-dimethylpyridine-3,5-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-N3,N5-dimethylpyridine-3,5-dicarboxamide is a complex organic compound with the molecular formula C12H15N3O3 and a molecular weight of 249.268 g/mol . This compound features a pyridine ring substituted with cyclopropoxy and dimethyl groups, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N3,N5-dimethylpyridine-3,5-dicarboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of Cyclopropoxy Group: The cyclopropoxy group is introduced via an etherification reaction, where a cyclopropyl alcohol reacts with the pyridine derivative under acidic or basic conditions.
Dimethylation: The dimethyl groups are added through a methylation reaction, often using methyl iodide or dimethyl sulfate as methylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropoxy-N3,N5-dimethylpyridine-3,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-N3,N5-dimethylpyridine-3,5-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-N3,N5-dimethylpyridine-3,5-dicarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A tricationic compound with similar structural features.
Pyridine-3,5-dicarboxamide Derivatives: Various derivatives with different substituents on the pyridine ring.
Uniqueness
4-Cyclopropoxy-N3,N5-dimethylpyridine-3,5-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C12H15N3O3 |
|---|---|
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-3-N,5-N-dimethylpyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C12H15N3O3/c1-13-11(16)8-5-15-6-9(12(17)14-2)10(8)18-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,13,16)(H,14,17) |
Clave InChI |
KYBBHRJUMIFETK-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CN=CC(=C1OC2CC2)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


